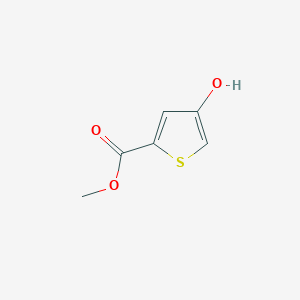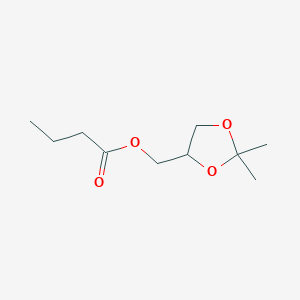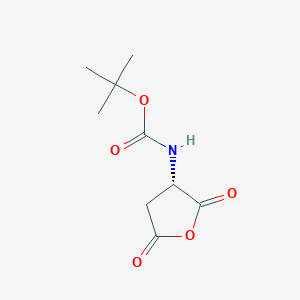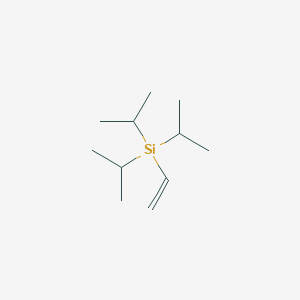
1H-Indene-4-carboxylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Isomerization and Kinetic Studies
1H-Indene-4-carboxylic acid has been explored for its kinetic properties, particularly in isomerization reactions. Andraos, Kresge, and Popik (1994) studied the isomerization of 1H-indene-1-carboxylic acid to 1H-indene-3-carboxylic acid, revealing insights into enolization-reketonization reaction sequences and providing equilibrium constants for these reactions in different conditions (Andraos, Kresge, & Popik, 1994).
Synthesis of Derivatives
The compound is also significant in the synthesis of diverse indene derivatives. Research by Magar and Lee (2013) demonstrated a method for synthesizing 1H-indene-3-carboxamides or 1H-indene-3-carboxylates through a Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones, highlighting a three-component coupling reaction under catalyst-free thermal conditions (Magar & Lee, 2013).
Corrosion Inhibition Studies
Saady et al. (2018) explored the anti-corrosive behavior of derivatives of 1H-indene-1-carboxylic acid on mild steel in hydrochloric acid solution. Their findings suggest these compounds exhibit good inhibitory properties, providing important insights into potential industrial applications (Saady et al., 2018).
Molecular Conformation Analysis
The molecular conformation of various indene derivatives, including those related to 1H-indene-1-carboxylic acid, has been the subject of research. For instance, Doriguetto et al. (2009) conducted a structural characterization of such derivatives using X-ray diffraction, revealing insights into their crystal packing and molecular geometry (Doriguetto et al., 2009).
Polymerization and Catalysis
Research into the polymerization and catalytic applications of 1H-indene derivatives is also noteworthy. Resconi et al. (2006) discussed the synthesis of methylene-bridged metallocenes with 1H-inden-1-yl ligands, exploring their use in polymerization catalysis (Resconi et al., 2006).
Fungicidal Activity
Han (2013) synthesized 1H-indene-2-carboxylic derivatives and evaluated their fungicidal activities. This study demonstrates the potential of these compounds in agricultural applications (Han, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
1H-indene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h1-2,4-6H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEZVXFKCOJOKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506532 | |
| Record name | 1H-Indene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77635-16-6 | |
| Record name | 1H-Indene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, ethyl ester](/img/structure/B1601414.png)




